molecular formula C11H15ClN2OS B8545555 3-((2-amino-4-chlorophenyl)thio)-N,N-dimethylpropanamide

3-((2-amino-4-chlorophenyl)thio)-N,N-dimethylpropanamide

Cat. No. B8545555
M. Wt: 258.77 g/mol
InChI Key: BVGYGNMUKAFKDK-UHFFFAOYSA-N
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Patent
US08877804B2

Procedure details

A mixture of 2-amino-4-chlorobenzenethiol (327 mg, 2.05 mmol), N,N-dimethylacrylamide (203 mg, 2.05 mmol) and HOAc (0.5 ml) in CH2Cl2 (5 ml) was stirred at room temperature for 3 days. The reaction was quenched with NaHCO3 (aq.) and then extracted with CH2Cl2 (2×10 ml). The organic layer was washed with water and brine and concentrated in vacuo. The crude product was purified by chromatography on silica gel (50% ethyl acetate in hexane) to yield the title compound (284 mg, 54%).
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[SH:9].[CH3:10][N:11]([CH3:16])[C:12](=[O:15])[CH:13]=[CH2:14].CC(O)=O>C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9][CH2:14][CH2:13][C:12]([N:11]([CH3:16])[CH3:10])=[O:15]

Inputs

Step One
Name
Quantity
327 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)S
Name
Quantity
203 mg
Type
reactant
Smiles
CN(C(C=C)=O)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NaHCO3 (aq.)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×10 ml)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (50% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Cl)SCCC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 284 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.